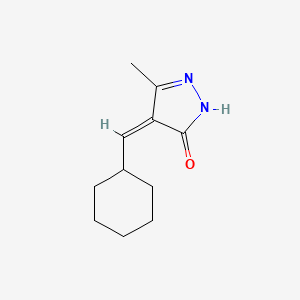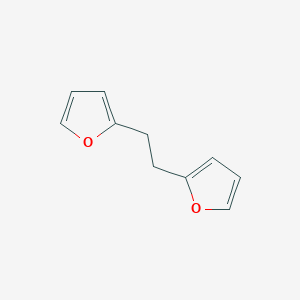
2,2'-(1,2-Ethylenediyl)bis(furan)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,2-Ethylenediyl)bis(furan) is an organic compound with the molecular formula C({10})H({10})O(_{2}) It consists of two furan rings connected by an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Ethylenediyl)bis(furan) typically involves the following steps:
Starting Materials: The synthesis begins with furan and ethylene glycol.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the ethylene bridge between the two furan rings.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of the desired bis(furan) compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,2-Ethylenediyl)bis(furan) may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,2-Ethylenediyl)bis(furan) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Electrophilic reagents like halogens (Cl(_2), Br(_2)) or nitrating agents (HNO(_3)) can be employed.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include dihydrofuran derivatives.
Substitution: Products include halogenated furans and nitrofurans.
Scientific Research Applications
2,2’-(1,2-Ethylenediyl)bis(furan) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-(1,2-Ethylenediyl)bis(furan) depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The ethylene bridge and furan rings provide reactive sites for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,2-Propylene)diylbis(furan): Similar structure but with a propylene bridge.
2,2’-(1,2-Butylene)diylbis(furan): Contains a butylene bridge instead of ethylene.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields
Properties
CAS No. |
36707-31-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H10O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2 |
InChI Key |
IJPKSYDIENVRQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






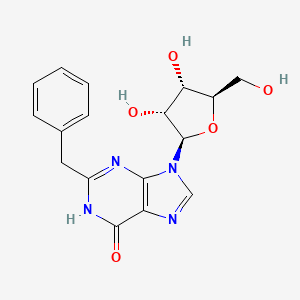
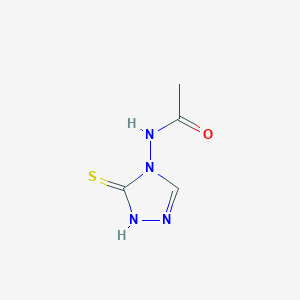
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
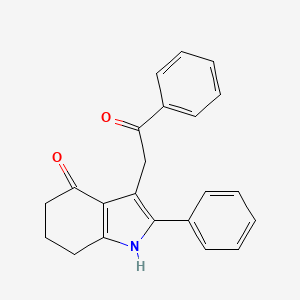
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-diphenyl-](/img/structure/B12908711.png)

![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)

